BENGHE Foundational & Exploratory

Check Availability & Pricing

BPR1K871 structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BPR1K871

cat. No.: B15579909

An In-depth Technical Guide on the Structure-Activity Relationship of BPR1K871

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor identified as a promising
therapeutic agent for Acute Myeloid Leukemia (AML) and various solid tumors.[1] Developed
through rational drug design and extensive structure-activity relationship (SAR) studies,
BPR1K871 demonstrates potent dual inhibitory activity against FMS-like tyrosine kinase 3
(FLT3) and Aurora kinases A and B (AURKA/B).[2][3] Its development originated from a
furanopyrimidine lead compound, which was optimized to a quinazoline core to improve both
enzymatic activity and physicochemical properties.[2] This guide provides a detailed technical
overview of the SAR, mechanism of action, and experimental evaluation of BPR1K871 and its
key analogs.

Structure-Activity Relationship (SAR) Evolution

The development of BPR1K871 involved a systematic exploration of the quinazoline scaffold,
focusing on substitutions at the 4 and 7-positions to modulate potency and selectivity against
FLT3 and Aurora kinases.

1. Core Scaffold Hopping: The initial lead was a furanopyrimidine-based Aurora kinase inhibitor
that suffered from low in vitro activity and poor pharmacokinetic profiles.[1] A scaffold-hopping
approach led to the identification of a quinazoline core (Lead Compound 4), which not only
improved physicochemical properties but also introduced dual FLT3/AURKA inhibitory activity.

[1][2]
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2. Tuning Selectivity through Substitution: Detailed SAR studies on the quinazoline core
allowed for the fine-tuning of inhibitory activity, leading to the development of analogs with
distinct selectivity profiles:

o Aurora Kinase Selectivity: Removal of the 7-alkoxyl group on the quinazoline ring resulted in
analogs (e.g., 5 and 7) that were highly selective for AURKA, showing over 100-fold
selectivity against FLT3.[1][2]

o FLT3 Selectivity: Conversely, specific modifications to the urea side chain at the 4-position
led to the identification of FLT3-selective inhibitors like analog 13, which exhibited 30-fold
selectivity over AURKA.[1][2]

e Dual Inhibition: BPR1K871 was optimized to possess potent dual inhibition. The presence of
an ionizable N,N-dimethyl containing solubilizing group at the 7-position was found to be
crucial for this balanced, high-potency profile.[1] Further exploration of substitutions on the
phenyl ring of the urea side chain at the 4-position also contributed to the final potent activity
of BPR1K871.[1]
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SAR logical flow from lead identification to selective and dual inhibitors.

Quantitative Data
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The inhibitory activities of BPR1K871 and its key analogs were quantified through enzymatic

and cellular assays.

Table 1: Enzymatic Inhibitory Activity of BPR1K871 and Key Analogs

AURKA ICso AURKB ICso Selectivity
Compound FLT3 ICso (nM) )
(nM) (nM) Profile

Dual
Lead 4 127 5 -

FLT3/AURKA
Analog 5 >100x vs AURKA Potent - AURKA Selective
Analog 7 >100x vs AURKA Potent - AURKA Selective
Analog 13 Potent >30x vs FLT3 - FLT3 Selective

Dual
BPR1K871 19 22 13

FLT3/AURKA

Data sourced from multiple references.[1][2][3]
Table 2: Cellular Antiproliferative Activity (ECso) of BPR1K871

Cell Line Cancer Type FLT3 Status ECso
MOLM-13 AML FLT3-ITD Positive ~5 nM
MV4-11 AML FLT3-ITD Positive ~5nM
U937 AML FLT3 Negative Low pM
K562 CML FLT3 Negative Low uM
COLO205 Colorectal - <100 nM
Mia-PaCa2 Pancreatic - <100 nM

Data sourced from reference[1].

Mechanism of Action
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BPR1K871 exerts its anticancer effects by inhibiting multiple therapeutically relevant kinases.
Its primary mechanism involves the dual inhibition of FLT3 and Aurora kinases, which are
crucial for cell proliferation and mitosis.[3]

e FLT3 Inhibition: In AML cells with FLT3-ITD mutations, such as MOLM-13 and MV4-11,
BPR1K871 potently inhibits the autophosphorylation of FLT3 at residue Tyr591.[1] This
blocks the downstream signaling pathways responsible for leukemic cell proliferation and
survival.

» Aurora Kinase Inhibition: The compound also inhibits the phosphorylation of AURKA at
Thr288, disrupting its function in mitotic spindle formation and cytokinesis, ultimately leading
to cell cycle arrest and apoptosis.[1]

e Multi-Kinase Profile: A broader kinase screen using KINOMEScan technology revealed that
at a concentration of 1 uM, BPR1K871 inhibits 77 therapeutically important kinases by over
65%, indicating its potential as a multi-kinase inhibitor for various malignancies.[1][4]
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BPR1K871 inhibits FLT3 and Aurora Kinase signaling pathways.
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Experimental Protocols

The following outlines the key methodologies used to characterize the activity of BPR1K871.
1. Kinase Inhibition Assay:

o Objective: To determine the in vitro potency (ICso) of compounds against target kinases
(FLT3, AURKA, AURKB).

» Methodology: Kinase activity was likely measured using a luminescence-based assay (e.g.,
Kinase-Glo®). Recombinant kinase enzymes were incubated with the substrate (e.g., a
generic peptide) and ATP in the presence of varying concentrations of the inhibitor. The
amount of ATP remaining after the reaction is inversely proportional to kinase activity.
Luminescence is measured to quantify ATP levels, and ICso values are calculated from dose-

response curves.
2. Cellular Antiproliferative Assay:

o Objective: To measure the growth-inhibitory effects (ECso) of compounds on cancer cell
lines.

e Methodology: Cancer cells (e.g., MV4-11, MOLM-13) were seeded in 96-well plates and
incubated with serially diluted concentrations of BPR1K871 for a specified period (e.g., 72
hours). Cell viability was assessed using reagents like MTS or CellTiter-Glo®, which
measure metabolic activity. ECso values were determined by plotting cell viability against
inhibitor concentration.

3. Western Blot Analysis for Target Modulation:

o Objective: To confirm that the compound inhibits the phosphorylation of its target kinases

within the cell.

o Methodology: MV4-11 cells were treated with BPR1K871 at various concentrations for a
short duration (e.g., 2 hours).[1] Following treatment, cells were lysed, and proteins were
separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with
primary antibodies specific for phosphorylated FLT3 (pFLT3 Tyr591) and phosphorylated
AURKA (pAURKA Thr288), as well as total FLT3 and AURKA as loading controls.[1]
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Detection was performed using secondary antibodies conjugated to an enzyme for
chemiluminescent imaging.

. KINOMEScan™ Profiling:
Objective: To assess the selectivity of BPR1K871 across a broad panel of human kinases.

Methodology: The KINOMEScan™ technology utilizes a binding assay. A test compound is
competed against an immobilized, active-site directed ligand for binding to a panel of DNA-
tagged kinases. The amount of kinase captured by the immobilized ligand is quantified via
gPCR of the DNA tag. The results are reported as a percentage of the control, providing a
comprehensive overview of the compound's binding affinity and selectivity across the
kinome.[1]
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General experimental workflow for the evaluation of BPR1K871.
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Conclusion

BPR1K871 is a rationally designed multi-kinase inhibitor with a potent dual-action mechanism
against FLT3 and Aurora kinases. The extensive structure-activity relationship studies
successfully transformed a furanopyrimidine lead into a clinical candidate with a quinazoline
core, demonstrating high efficacy in both AML and solid tumor models.[1][2] The detailed SAR
provided valuable insights into modulating kinase selectivity through specific chemical
modifications. In vitro and in vivo experiments have confirmed its mechanism of action and
potent anti-tumor activity, positioning BPR1K871 as a significant candidate for further
preclinical and clinical development.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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